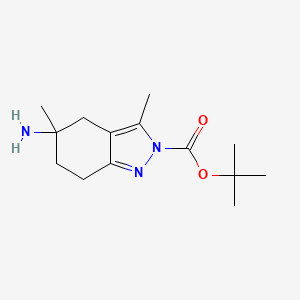![molecular formula C15H15N5O2 B11777155 Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B11777155.png)
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with a complex structure that includes pyridine, pyrrole, and triazine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the cyclization of pyrrole derivatives. One common method includes the regioselective intramolecular cyclization of pyrroles using reagents such as triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its unique combination of pyridine, pyrrole, and triazine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in medicinal chemistry and materials science .
特性
分子式 |
C15H15N5O2 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C15H15N5O2/c1-3-22-15(21)12-8-20-13(10(12)2)14(17-9-18-20)19-11-4-6-16-7-5-11/h4-9H,3H2,1-2H3,(H,16,17,18,19) |
InChIキー |
REYFBXUQIQYCBD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)
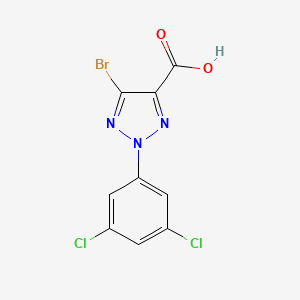
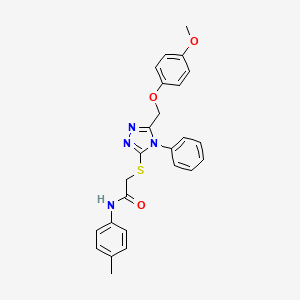
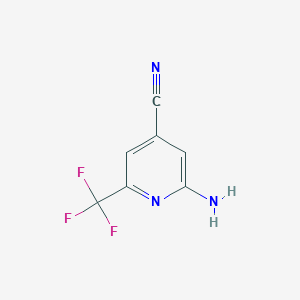
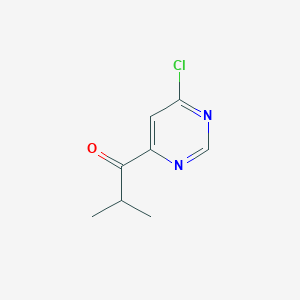
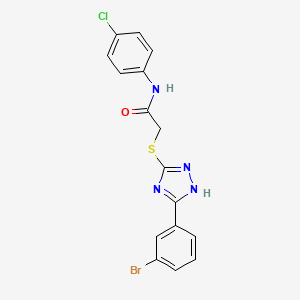
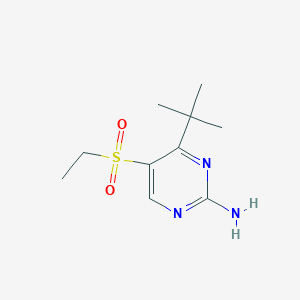
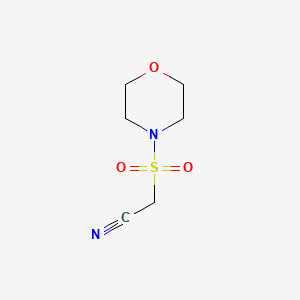
![5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B11777132.png)
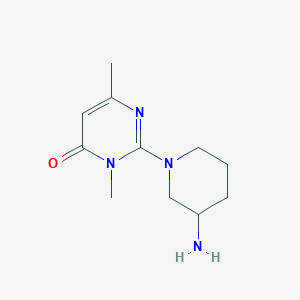
![7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11777134.png)
![8-(Bicyclo[3.1.0]hexan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777137.png)
